![molecular formula C4H2ClNOS B1521439 4-Chloro-1,3-thiazole-2-carbaldehyde CAS No. 466686-79-3](/img/structure/B1521439.png)
4-Chloro-1,3-thiazole-2-carbaldehyde
Overview
Description
4-Chloro-1,3-thiazole-2-carbaldehyde is a chemical compound with the CAS Number: 466686-79-3. It has a molecular weight of 147.58 and is typically in powder form .
Molecular Structure Analysis
The InChI code for 4-Chloro-1,3-thiazole-2-carbaldehyde is 1S/C4H2ClNOS/c5-3-2-8-4 (1-7)6-3/h1-2H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-1,3-thiazole-2-carbaldehyde are not available, thiazole derivatives are known to participate in various reactions. For example, 2-Thiazolecarboxaldehyde undergoes Baylis–Hillman reaction with methyl acrylate .Physical And Chemical Properties Analysis
4-Chloro-1,3-thiazole-2-carbaldehyde is a powder with a purity of 95%. It has a molecular weight of 147.58 .Scientific Research Applications
Synthesis of Heterocyclic Chalcone Analogs
4-Chloro-1,3-thiazole-2-carbaldehyde serves as a precursor in the synthesis of heterocyclic chalcone analogs. These compounds are significant due to their potential biological activities and can be further functionalized at the heterocyclic nucleus .
Development of Bioactive Molecules
The compound’s reactivity allows for the creation of bioactive molecules, particularly those with physiological activity. Its derivatives are explored for their roles in medicinal chemistry, given the biological importance of the thiazole ring .
Chemical Transformations Involving Chlorine Atoms
The chlorine atoms in 4-Chloro-1,3-thiazole-2-carbaldehyde exhibit different reactivities, which can be exploited in various chemical transformations. These reactions are crucial for the synthesis of more complex molecules .
Nucleophilic Substitution Reactions
Due to the presence of a reactive chlorine atom, 4-Chloro-1,3-thiazole-2-carbaldehyde is an excellent candidate for nucleophilic substitution reactions. This property is utilized to introduce various functional groups into the thiazole ring .
Synthesis of α,β-Unsaturated Ketones
The compound is used in the synthesis of α,β-unsaturated ketones of the thiazole series. These ketones are important intermediates in organic synthesis and have applications in the development of pharmaceuticals .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-1,3-thiazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNOS/c5-3-2-8-4(1-7)6-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRXGZJYHGJBPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
466686-79-3 | |
Record name | 4-chloro-1,3-thiazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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